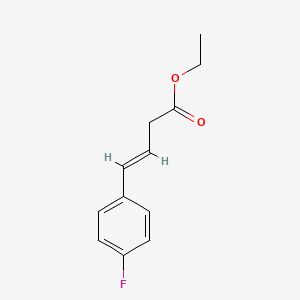

![molecular formula C13H10ClN3O B2841091 2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile CAS No. 341966-77-6](/img/structure/B2841091.png)

2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile is a chemical compound . It is extensively used in scientific research due to its unique properties and reactivity. It finds applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Synthesis Analysis

The synthesis of benzylidenemalononitrile derivatives, which are similar to the compound , has been studied . The Knoevenagel condensation of benzaldehyde and malononitrile was used, with Ti-Al-Mg hydrotalcite as the most active, selective, and reusable catalyst . A malononitrile synthesis method has also been described in a patent .Molecular Structure Analysis

The molecular formula of this compound is C13H10ClN3O, and its molecular weight is 259.69 .Chemical Reactions Analysis

Malononitrile dimer, a precursor reactant, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . The reaction of 2-amino-1,1,3-tricyanopropene (malononitrile dimer) with isothiocyanates leads to 1-substituted 4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles or 4,6-diamino-2-(phenylimino)-2H-thiopyran-3,5-dicarbonitrile, depending on the conditions .Aplicaciones Científicas De Investigación

Structural Analysis and Bonding

- Research has highlighted the synthesis and characterization of derivatives similar to 2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile, focusing on their crystal structures and the presence of unclassical hydrogen bonds, such as C–H⋯N and C–H⋯Cl, which contribute to their unique chemical behaviors and potential for polymer formation (Wang et al., 2011).

Reactivity with Nucleophiles

- Studies on malononitrile derivatives have reported their reactivity with various nucleophiles, leading to the formation of different functional groups and structural motifs. These reactions are pivotal in synthesizing a wide range of compounds, including amidoximes and amidrazones, indicating the versatility of malononitrile derivatives in synthetic chemistry (Arulsamy & Bohle, 2000).

Applications in Material Science

- Malononitrile derivatives have been explored for their applications in material science, particularly in the development of fluorescent materials and organic light-emitting diodes (OLEDs). These studies focus on synthesizing low molecular weight materials with efficient solid-state emission and electroluminescence properties, demonstrating the potential of malononitrile derivatives in optoelectronics and advanced material applications (Percino et al., 2019).

Photophysical Properties

- Research into the photophysical properties of malononitrile derivatives has led to insights into their intramolecular charge transfer mechanisms, thermal stability, and electrochemical properties. These properties are crucial for their application in photoluminescent materials and optoelectronic devices, highlighting the importance of understanding the fundamental chemistry of these compounds (Slodek et al., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[(E)-3-(4-chloroanilino)-1-methoxyprop-2-enylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c1-18-13(10(8-15)9-16)6-7-17-12-4-2-11(14)3-5-12/h2-7,17H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVNASNTQWFFCV-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C(C#N)C#N)C=CNC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(((2,3-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2841009.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841010.png)

![(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2841013.png)

![N-[1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2841014.png)

![2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2841019.png)

![9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-Chloro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2841030.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2841031.png)